CID 53938553
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(1,1-Diethoxyethyl)silyl]butan-1-amine is an organosilicon compound characterized by the presence of both amine and silyl ether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1,1-Diethoxyethyl)silyl]butan-1-amine typically involves the reaction of 4-bromo-1-butanamine with 1,1-diethoxyethane in the presence of a silylating agent such as chlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The general reaction scheme is as follows:
4-Bromo-1-butanamine+1,1-Diethoxyethane+Chlorosilane→4-[(1,1-Diethoxyethyl)silyl]butan-1-amine
Industrial Production Methods: In an industrial setting, the production of 4-[(1,1-Diethoxyethyl)silyl]butan-1-amine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: The amine group can undergo oxidation to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The silyl ether group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents or organometallic compounds.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various silyl-substituted derivatives.
Scientific Research Applications
4-[(1,1-Diethoxyethyl)silyl]butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the development of bioactive compounds and drug delivery systems.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(1,1-Diethoxyethyl)silyl]butan-1-amine involves its interaction with various molecular targets. The silyl ether group can protect reactive sites during chemical reactions, while the amine group can participate in nucleophilic substitution and other reactions. The compound’s effects are mediated through its ability to form stable intermediates and facilitate specific reaction pathways.
Comparison with Similar Compounds
- 4-[(1,1-Dimethoxyethyl)silyl]butan-1-amine
- 4-[(1,1-Diethoxypropyl)silyl]butan-1-amine
- 4-[(1,1-Diethoxyethyl)silyl]pentan-1-amine
Uniqueness: 4-[(1,1-Diethoxyethyl)silyl]butan-1-amine is unique due to its specific combination of silyl ether and amine functional groups, which confer distinct reactivity and stability. This makes it particularly valuable in applications requiring selective protection and deprotection of functional groups.
Properties
Molecular Formula |
C10H23NO2Si |
---|---|
Molecular Weight |
217.38 g/mol |
InChI |
InChI=1S/C10H23NO2Si/c1-4-12-10(3,13-5-2)14-9-7-6-8-11/h4-9,11H2,1-3H3 |
InChI Key |
LUKTWFMZNXVMEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)(OCC)[Si]CCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.